3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the subject of various scientific research studies. This compound has been synthesized using several methods and has shown potential in various applications such as medicinal chemistry, drug discovery, and pharmacology. In
Wirkmechanismus
The mechanism of action of 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound exhibits cytotoxic activity by inducing apoptosis in cancer cells. It is believed that this compound targets specific cellular pathways involved in cancer cell growth and survival, leading to the inhibition of cancer cell proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in various research studies. Studies have shown that this compound exhibits cytotoxic activity against cancer cells and has the potential to be developed into a new anti-cancer drug. Other studies have shown that this compound exhibits anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various inflammatory and pain-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as a therapeutic agent for various diseases, its cytotoxic activity against cancer cells, and its anti-inflammatory and analgesic effects. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action, potential side effects, and toxicity.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as an anti-cancer agent and develop it into a new anti-cancer drug. Another direction is to explore its potential as a therapeutic agent for various inflammatory and pain-related conditions. Additionally, further research is needed to fully understand its mechanism of action, potential side effects, and toxicity.
Synthesemethoden
The synthesis of 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several research studies. One of the most common methods involves the reaction of 4-fluorobenzyl bromide with 3,4,5-trimethoxyphenyl isothiocyanate to form the intermediate compound, which is then reacted with 2-azidoacetic acid to yield the final product. Other methods involve the use of different reagents and reaction conditions to achieve the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. One of the most promising areas of research is medicinal chemistry, where this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines and has the potential to be developed into a new anti-cancer drug. Other areas of research include drug discovery and pharmacology, where this compound has been studied for its potential as a therapeutic agent for various diseases.
Eigenschaften
Produktname |
3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
---|---|
Molekularformel |
C19H17FN4O3S |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
3-[(4-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H17FN4O3S/c1-25-14-9-12(10-15(26-2)17(14)27-3)18-23-24-16(21-22-19(24)28-18)8-11-4-6-13(20)7-5-11/h4-7,9-10H,8H2,1-3H3 |
InChI-Schlüssel |
ONZRWRUSUJQPGK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.